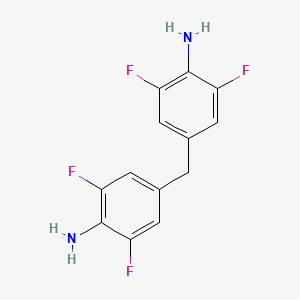![molecular formula C16H18N2 B12551599 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine CAS No. 183609-49-6](/img/structure/B12551599.png)
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a pyrrolidinylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine typically involves the construction of the pyridine ring followed by the introduction of the phenyl and pyrrolidinylmethyl substituents. One common method involves the reaction of a pyridine derivative with a phenyl-substituted reagent under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This compound may act as an agonist or antagonist, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpyridine: Lacks the pyrrolidinylmethyl group, which may result in different biological activity.
5-[(Pyrrolidin-1-yl)methyl]pyridine: Lacks the phenyl group, which can affect its binding properties and overall activity.
3-Phenyl-5-methylpyridine: Substituted with a methyl group instead of a pyrrolidinylmethyl group, leading to different chemical and biological properties.
Uniqueness
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine is unique due to the presence of both the phenyl and pyrrolidinylmethyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these substituents can enhance its interactions with molecular targets, making it a valuable compound in drug discovery and medicinal chemistry .
Eigenschaften
CAS-Nummer |
183609-49-6 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
3-phenyl-5-(pyrrolidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C16H18N2/c1-2-6-15(7-3-1)16-10-14(11-17-12-16)13-18-8-4-5-9-18/h1-3,6-7,10-12H,4-5,8-9,13H2 |
InChI-Schlüssel |
SKLYRAFOSAMUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=CC(=CN=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


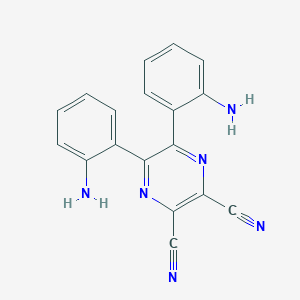
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
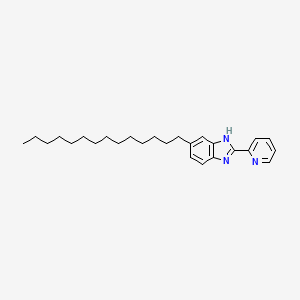
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
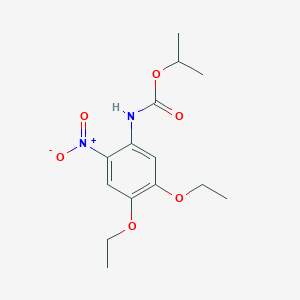
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
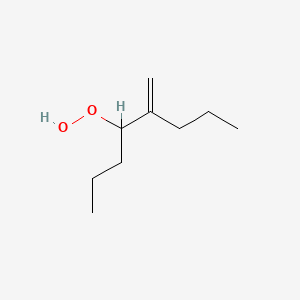
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
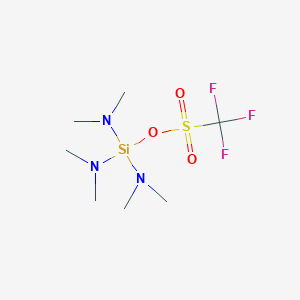

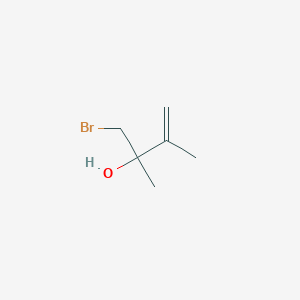
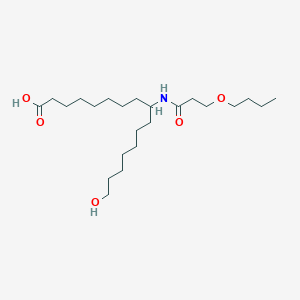
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
